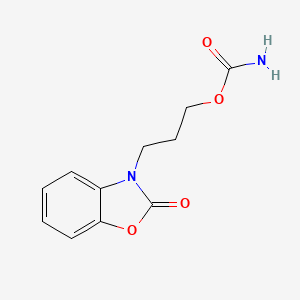
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzoxazolinone core with a 3-(3-hydroxypropyl) substituent and a carbamate ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) typically involves the following steps:
Starting Materials: The synthesis begins with o-aminophenol and urea.
Reaction Conditions: The reaction is carried out in a solvent such as chlorobenzene, under nitrogen protection. The reaction temperature ranges from 50°C to 132°C, and the reaction time is approximately 6 hours.
Industrial Production Methods
In industrial settings, the synthesis may involve the use of phosgene as a reagent. The reaction with o-aminophenol in chlorobenzene solvent is carried out by passing phosgene at controlled temperatures (20°C to 130°C). The reaction is then followed by nitrogen purging to remove excess phosgene, and the product is isolated through crystallization and filtration .
化学反应分析
Types of Reactions
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) has various scientific research applications, including:
作用机制
The mechanism of action of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit nitric oxide synthases, thereby affecting the production of nitric oxide, a key signaling molecule in various physiological processes .
相似化合物的比较
Similar Compounds
2-Benzoxazolinone: The parent compound without the 3-(3-hydroxypropyl) substituent and carbamate ester group.
Benzoxazol-2(3H)-one: Another benzoxazole derivative with different substituents.
Uniqueness
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is unique due to its specific substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
19420-40-7 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
3-(2-oxo-1,3-benzoxazol-3-yl)propyl carbamate |
InChI |
InChI=1S/C11H12N2O4/c12-10(14)16-7-3-6-13-8-4-1-2-5-9(8)17-11(13)15/h1-2,4-5H,3,6-7H2,(H2,12,14) |
InChI 键 |
VODSBZGECUUVAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCOC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




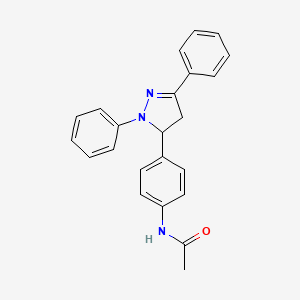
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
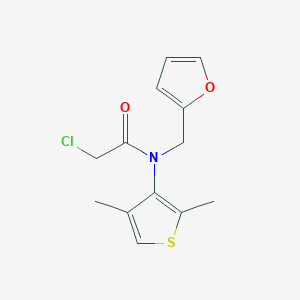
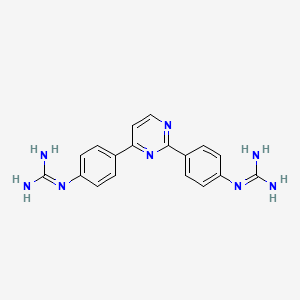

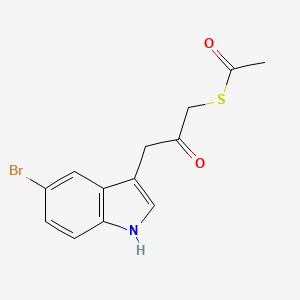
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
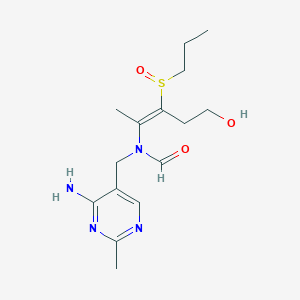
![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

